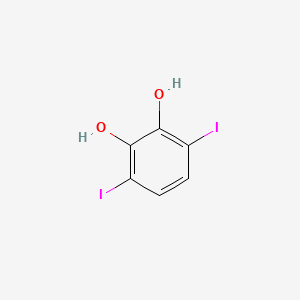

3,6-Diiodobenzene-1,2-diol

Description

Contextualization of Halogenated Phenolic Compounds in Organic Chemistry

Halogenated phenolic compounds represent a broad class of organic molecules characterized by a phenol (B47542) ring substituted with one or more halogen atoms. wikipedia.org The presence of halogens dramatically influences the electronic properties and reactivity of the phenolic ring. This class of compounds is not only synthesized in laboratories but is also found in nature, with some organisms producing them, which are sometimes linked to the high concentration of halide ions in marine environments. asu.ru

In synthetic organic chemistry, the halogen atoms on a phenolic ring serve as versatile functional handles. They can participate in a wide array of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds. researchgate.netchemicalbook.com This capability is fundamental to the construction of more complex molecular frameworks. Furthermore, the hydroxyl group of the phenol can be readily converted into other functional groups, adding another layer of synthetic utility. wikipedia.orggoogle.com The interplay between the hydroxyl group and the halogen substituents can lead to unique reactivity and regioselectivity in chemical transformations. wikipedia.org

Halogenated phenols are also precursors to a variety of valuable materials. For instance, they can be used to synthesize fire-retardant phenol-aldehyde resins and are intermediates in the production of certain herbicides and fungicides. google.com Their structural motifs are also found in some biologically active molecules, highlighting their importance in medicinal chemistry.

Significance of 3,6-Diiodobenzene-1,2-diol as a Building Block and Reagent

This compound, also known as 3,6-diiodocatechol, is a specialized member of the halogenated phenolic compound family. Its significance stems from the specific arrangement of its functional groups: two iodine atoms and two adjacent hydroxyl groups (a catechol unit) on a benzene (B151609) ring. This particular substitution pattern makes it a highly valuable bifunctional building block.

The two iodine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of two different substituents at these positions. For example, its bis(triflate) derivative undergoes highly selective Sonogashira cross-coupling reactions, first at the iodine positions and then at the triflate positions, enabling the synthesis of complex tetraalkynylarenes. researchgate.net These products are of interest for developing new organic molecular materials. researchgate.net

The catechol moiety provides another reactive site. The two hydroxyl groups can act as ligands to coordinate with metal ions, forming stable complexes. This property is crucial in the design of novel catalysts and functional materials. Furthermore, the diol functionality allows for the construction of larger macrocyclic structures, such as crown ethers. iipseries.orgcore.ac.uk The reaction of catechols with di-halogenated chains is a known method for synthesizing benzo-crown ethers. iipseries.org This makes this compound a precursor for creating specialized crown ethers with iodine atoms that can be further functionalized.

The combination of reactive iodine atoms and a versatile catechol unit within the same molecule allows for the creation of intricate and highly functionalized molecules from a relatively simple starting material.

Overview of Key Research Domains and Scholarly Contributions

Research involving this compound and its derivatives spans several key domains, primarily in synthetic organic chemistry and materials science.

In the field of supramolecular chemistry , this compound is a precursor for synthesizing complex host-guest systems. Its ability to form crown ethers has been explored, with the resulting macrocycles capable of binding specific ions. iipseries.orgslideshare.net The iodine atoms on the crown ether ring offer points for further modification, leading to the development of functionalized receptors and sensors.

In materials science and polymer chemistry , this compound serves as a monomer or a key intermediate for the synthesis of advanced materials. The tetraalkynylarenes synthesized from this diol are investigated for their potential in molecular electronics and nanostructures. researchgate.net Research has also explored the use of related diiodocatechols in the synthesis of polymers and liquid crystals. For instance, catechol dialkyl ethers have been used to create π-shaped molecules that self-assemble into complex liquid crystalline phases. researchgate.net

Scholarly contributions have highlighted the regioselective reactivity of this compound. For example, research has demonstrated the selective nature of palladium-catalyzed cross-coupling reactions on its derivatives, which is a significant contribution to synthetic methodology. researchgate.netkyscience.org Other studies have focused on its use in synthesizing larger, more complex molecules, such as tetraiodotetraazapentacene, a material with interesting electronic properties. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄I₂O₂ | nih.gov |

| Molecular Weight | 361.90 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 361525-84-0 | nih.gov |

| Synonyms | 3,6-diiodocatechol, 1,4-diiodo-2,3-dihydroxybenzene | nih.govmolaid.com |

| XLogP3-AA | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Topological Polar Surface Area | 40.5 Ų | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,6-diiodobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKXHMBCNZLCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1I)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729284 | |

| Record name | 3,6-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361525-84-0 | |

| Record name | 3,6-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Diiodobenzene 1,2 Diol

Regioselective Iodination of Catechol Precursors

The introduction of iodine onto the catechol ring is governed by the principles of electrophilic aromatic substitution. The two hydroxyl groups are strongly activating and ortho-, para-directing, making the 3, 4, 5, and 6 positions susceptible to substitution. Achieving selective di-iodination at the 3 and 6 positions requires overcoming the challenge of potential over-iodination or the formation of other isomers.

The regioselective di-iodination of catechol is highly dependent on the choice of iodinating agent, solvent, and catalyst. Electron-rich aromatic compounds like phenols can be effectively iodinated under various conditions. For the specific synthesis of 3,6-diiodobenzene-1,2-diol, methods are adapted from general protocols for phenol (B47542) iodination.

Key reagent systems include molecular iodine (I₂) in the presence of an oxidizing agent or a base, and N-halosuccinimides like N-iodosuccinimide (NIS). The choice of solvent plays a crucial role in modulating reactivity and selectivity.

Commonly Employed Reagent Systems:

| Reagent System | Catalyst/Additive | Solvent | Typical Conditions |

| Iodine (I₂) / Potassium Iodide (KI) | Sodium Bicarbonate (NaHCO₃) | Water | Room Temperature |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetonitrile or Dichloromethane | Room Temperature |

| Iodine (I₂) | Silver Salts (e.g., Ag₂SO₄, AgOTf) | Acetonitrile or Hexane (B92381) | Room Temperature nih.govnih.gov |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide catalyst | Acetonitrile | Mild Conditions organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

For the synthesis of this compound, a typical laboratory preparation involves the reaction of catechol with two equivalents of an iodinating agent. For instance, using a system of iodine and a base like sodium bicarbonate in an aqueous medium allows for the controlled introduction of iodine atoms. The use of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) provides an effective method for the iodination of activated aromatic rings and is a suitable approach for catechol. organic-chemistry.org Silver salts can be used to activate molecular iodine, generating a more potent electrophilic species for the iodination of less reactive arenes, a strategy that can be adapted for catechols. nih.gov

The high regioselectivity for the 3,6-positions on the catechol ring is a direct consequence of the electronic and steric effects of the two hydroxyl groups. The mechanism for iodination, particularly with reagents like I₂ or NIS, is typically considered an electrophilic aromatic substitution (SEAr).

Activation and Directing Effects: The hydroxyl groups are strong activating groups, donating electron density into the benzene (B151609) ring via resonance. This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. The electron density is greatest at the positions ortho and para to the hydroxyl groups. For catechol, these are positions 3, 6, 4, and 5.

First Iodination: The first iodine atom will add to one of the activated ortho positions (3 or 6) or para positions (4 or 5). The ortho positions are generally favored.

Second Iodination: After the first iodination, the ring remains highly activated. The directing effects of the two hydroxyl groups and the newly introduced iodine atom guide the second substitution. The second iodine atom will add to the remaining highly activated position, which is symmetrically opposite the first iodine, leading to the 3,6-disubstituted product. This substitution pattern is electronically favored and sterically accessible.

In some cases, particularly with specific catalysts or conditions, a radical-based mechanism may be involved. For instance, certain protocols for the iodination of quinolines have been proposed to proceed via a radical intermediate, although electrophilic substitution is the more commonly accepted pathway for phenols. scispace.comrsc.org

Novel Synthetic Routes and Strategic Innovations

Beyond direct iodination, the utility of this compound is expanding its role from a simple chemical entity to a core building block in more complex molecular architectures.

Divergent synthesis is a strategy that enables the creation of a wide range of structurally distinct molecules from a common intermediate. nih.gov this compound is an excellent candidate for such a molecular core due to the reactivity of its functional groups. The two iodine atoms serve as versatile handles for cross-coupling reactions, while the diol can be protected or derivatized.

A significant application of related ortho-diiodoarenes is in the generation of arynes. rsc.orgresearchgate.net After protection of the hydroxyl groups (e.g., as methyl ethers or acetates), the resulting 1,2-diiodo-3,6-disubstituted benzene can be treated with a strong base like sodium hydride (NaH) to generate a highly reactive aryne intermediate. This aryne can then be trapped with various nucleophiles (such as thiols, amines, or carbanions) to produce a diverse library of 1,3,5-trisubstituted benzene derivatives. rsc.orgresearchgate.net This strategy transforms the simple di-iodinated catechol into a powerful precursor for generating molecular diversity.

The efficiency of any synthetic pathway is critically assessed by its yield and the purity of the final product. For this compound, these parameters can vary significantly depending on the chosen methodology. Direct comparisons are often difficult as reaction scales and purification methods differ between studies. However, a general analysis can be made based on reported procedures for the iodination of phenols.

| Synthetic Pathway | Key Reagents | Reported Yield Range (for related iodophenols) | Purity |

| Aqueous Iodination | I₂ / KI, NaHCO₃ | Moderate to Good (60-85%) | Generally high after recrystallization |

| NIS Iodination | NIS, cat. TFA | Good to Excellent (70-95%) organic-chemistry.org | High, often requires chromatographic purification |

| Silver-Mediated Iodination | I₂, Ag₂SO₄ | Good (65-90%) nih.gov | High, but requires removal of silver salts |

This table is interactive. Users can sort and filter the data.

Generally, methods employing more modern reagents like N-iodosuccinimide tend to offer higher yields and cleaner reactions compared to classical aqueous iodination, although cost and reagent handling are also considerations. organic-chemistry.org Silver-mediated reactions can be very effective but involve stoichiometric amounts of expensive and light-sensitive silver salts, which can complicate workup procedures. nih.gov The purity of this compound is typically high (>95%) after appropriate purification, which usually involves recrystallization or column chromatography. chemshuttle.com

Reactivity and Transformation Pathways of 3,6 Diiodobenzene 1,2 Diol

Redox Chemistry of the Vicinal Diol Moiety

The catechol structure of 3,6-diiodobenzene-1,2-diol contains a vicinal diol moiety that is susceptible to both oxidation and reduction, allowing for significant functional group transformations.

The oxidation of catechols to ortho-quinones is a well-established transformation in organic chemistry. The vicinal diol moiety of this compound can be readily oxidized to form 3,6-diiodo-1,2-benzoquinone. This reaction involves the removal of two protons and two electrons from the diol.

A variety of oxidizing agents can be employed for this purpose. The choice of reagent can influence the reaction's efficiency and selectivity.

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Silver(I) oxide (Ag₂O) | Anhydrous ether or benzene (B151609) | A mild and effective reagent for this transformation. |

| Fremy's salt (Potassium nitrosodisulfonate) | Aqueous solution, often buffered | A radical oxidant useful for the synthesis of quinones from phenols. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Aprotic solvents like dioxane or benzene | A powerful oxidant often used for dehydrogenation reactions. |

| o-Iodoxybenzoic acid (IBX) | Organic solvents like DMSO or DMF | A hypervalent iodine reagent known for mild and selective oxidations of alcohols. |

The resulting 3,6-diiodo-1,2-benzoquinone is a reactive α,β-unsaturated ketone and can participate in various subsequent reactions, such as Diels-Alder cycloadditions or Michael additions.

The hydroxyl groups of this compound can be chemically modified to alter the compound's properties and reactivity. This is often done to "protect" the hydroxyls from reacting in subsequent synthetic steps. libretexts.org Given that this molecule is a diol, specific protecting groups that react with both hydroxyls simultaneously can be used. highfine.com

Common strategies for functional group interconversion at the hydroxyl positions include:

Ether Formation: Conversion of the hydroxyl groups into ethers, such as methyl or benzyl (B1604629) ethers, can protect them from acidic and basic conditions. However, the cleavage of simple ethers requires harsh conditions. libretexts.org

Ester Formation: Acylation with acid chlorides or anhydrides yields esters. Ester groups are stable under neutral and acidic conditions but are readily cleaved by base-catalyzed hydrolysis.

Acetal (B89532)/Ketal Formation: For vicinal diols like catechols, a common protection strategy is the formation of a cyclic acetal or ketal by reacting the diol with an aldehyde or ketone under acidic conditions. highfine.comcem.com For example, reaction with acetone (B3395972) forms an acetonide (isopropylidene ketal). These groups are stable to basic and nucleophilic reagents but are easily removed by treatment with aqueous acid. cem.com

Direct reduction of the phenolic hydroxyl groups to hydrogens is a challenging transformation that typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which could also lead to the reductive removal of the iodine substituents (hydrodeiodination).

Chemical Modifications Involving the Iodine Substituents

The carbon-iodine bonds in this compound are key sites for synthetic modification, particularly through transition metal-catalyzed cross-coupling reactions. mdpi.com Aryl iodides are the most reactive of the aryl halides in these reactions, often allowing for milder reaction conditions and broader substrate scope.

These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 and C6 positions. The presence of two iodine atoms allows for the possibility of either mono- or di-substitution, which can often be controlled by reaction stoichiometry and catalyst choice.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄) and base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkyne | Pd(0) complex, Cu(I) salt, and base | C-C (Aryl-Alkynyl) |

| Heck Coupling | Alkene | Pd(0) or Pd(II) complex and base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine | Pd(0) complex with specialized phosphine (B1218219) ligands and base | C-N (Aryl-Amine) |

For these reactions to be successful with this compound, the acidic protons of the hydroxyl groups would likely need to be protected (e.g., as methyl ethers or as a cyclic acetonide) to prevent interference with the organometallic reagents and basic conditions typically employed. The ability to selectively perform a single cross-coupling followed by a different coupling at the second iodine site would make this molecule a valuable scaffold for constructing complex, highly substituted aromatic structures.

Transition Metal-Catalyzed Cross-Coupling Reactions of Diiodobenzene-1,2-diol Derivatives (e.g., Sonogashira Coupling)

The carbon-iodine bonds in this compound are prime sites for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prominent example of such transformations. mdpi.com This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. beilstein-journals.org

For instance, studies on 5-substituted-1,2,3-triiodobenzene have shown that Sonogashira couplings occur with high regioselectivity at the less sterically hindered terminal C-I positions. rsc.orgresearchgate.net This principle of sterically controlled reactivity would be highly relevant for derivatives of this compound where the symmetry is broken by substitution or derivatization of the hydroxyl groups.

Furthermore, if the hydroxyl groups of a diiodobenzene-1,2-diol are converted into triflates (-OTf), a second reactive site for cross-coupling is introduced. In such cases, the reaction can be highly regioselective. Research on the bis(triflate) derivative of the isomeric 4,5-diiodobenzene-1,2-diol (B575874) demonstrated that the initial Sonogashira coupling proceeds with almost complete selectivity at the C-I bonds over the C-OTf bonds. This allows for a sequential dual coupling strategy, first at the iodide positions and subsequently at the triflate positions, to synthesize complex tetra-substituted arenes. This differential reactivity highlights the synthetic utility of diiodobenzene-1,2-diol derivatives as versatile building blocks.

| Triiodobenzene Substituent (R¹) | Arylacetylene Substituent (R²) | Product | Yield (%) |

|---|---|---|---|

| -OCH₃ | -H | 1,2-Diiodo-3-(phenylethynyl)-5-methoxybenzene | 85 |

| -OCH₃ | 4-OCH₃ | 1,2-Diiodo-5-methoxy-3-((4-methoxyphenyl)ethynyl)benzene | 81 |

| -F | -H | 1-Fluoro-2,3-diiodo-5-(phenylethynyl)benzene | 72 |

| -F | 4-OCH₃ | 1-Fluoro-5-((4-methoxyphenyl)ethynyl)-2,3-diiodobenzene | 78 |

| -NO₂ | -H | 1,2-Diiodo-3-nitro-5-(phenylethynyl)benzene | 17 |

Note: The data in Table 2 is for a related poly-iodinated compound and serves to illustrate the principles of regioselectivity in Sonogashira couplings.

Advanced Derivative Synthesis and Functionalization Strategies

Rational Design and Preparation of Functionalized Analogs

The rational design of derivatives from 3,6-diiodobenzene-1,2-diol hinges on the selective modification of its functional groups to impart desired chemical and physical properties.

The two hydroxyl groups of this compound are primary targets for functionalization to control the molecule's polarity and solubility. Standard organic reactions such as etherification and esterification can be employed to append either hydrophobic or hydrophilic moieties. nih.gov

To generate hydrophobic derivatives, the diol can be reacted with long-chain alkyl halides (e.g., bromodecane) under basic conditions in a Williamson ether synthesis. Alternatively, esterification with fatty acid chlorides (e.g., stearoyl chloride) would yield lipophilic esters. These modifications increase the molecule's nonpolar character, making it soluble in organic solvents like hexane (B92381) or toluene.

Conversely, hydrophilic analogs can be synthesized by introducing polar functional groups. A common strategy is the attachment of polyethylene (B3416737) glycol (PEG) chains via ether linkages. This process, often called PEGylation, dramatically increases water solubility and is a widely used technique in medicinal chemistry to modify the properties of molecules. rsc.org

The following table outlines synthetic strategies for modifying the hydrophilic or hydrophobic nature of this compound.

Table 1: Hydroxyl Functionalization Strategies

| Target Property | Reaction Type | Example Reagent | Resulting Functional Group | Expected Solubility |

|---|---|---|---|---|

| Hydrophobic | Williamson Ether Synthesis | 1-Bromododecane | Dialkoxy ether | High in nonpolar solvents |

| Hydrophobic | Esterification | Oleoyl chloride | Diester | High in nonpolar solvents |

| Hydrophilic | Etherification (PEGylation) | Tosylated Polyethylene Glycol | PEG ether | High in polar solvents (e.g., water) |

| Hydrophilic | Esterification | Succinic anhydride (B1165640) | Carboxylic acid ester | High in aqueous base |

Incorporation of this compound into Extended Conjugated Systems and Macrocycles

The presence of two iodine atoms makes this compound an excellent precursor for building extended π-conjugated systems and macrocycles through transition metal-catalyzed cross-coupling reactions. nih.gov The carbon-iodine bond is highly reactive in reactions such as Suzuki, Sonogashira, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds.

For instance, a palladium-catalyzed Suzuki coupling with arylboronic acids can be used to construct larger polyaromatic systems. Similarly, Sonogashira coupling with terminal alkynes can introduce acetylenic linkers, leading to the formation of rigid, linear conjugated oligomers and polymers. These materials are of interest for their potential applications in organic electronics. rsc.org

The dual functionality of the molecule (diol and diiodide) also permits its use as a monomer in step-growth polymerization or in the convergent synthesis of macrocycles. nih.govresearchgate.net Macrocyclization can be achieved by reacting the diol ends to form a larger ring, or by using the diiodide functionalities for intramolecular double cross-coupling reactions. researchgate.net Such shape-persistent macrocycles are valuable in host-guest chemistry and the development of molecular sensors. researchgate.net

Table 2: Strategies for Extended Structures

| Target Structure | Reaction Type | Example Coupling Partner | Resulting Linkage |

|---|---|---|---|

| Conjugated Polymer | Suzuki Coupling | Phenylene-1,4-diboronic acid | Biaryl |

| Conjugated Polymer | Sonogashira Coupling | 1,4-Diethynylbenzene | Aryl-alkyne |

| Macrocycle | Ullmann Coupling (Intramolecular) | N/A | Biaryl |

| Polyether | Nucleophilic Substitution | 1,6-Dibromohexane | Alkyl ether |

Exploration of Halogenated Heterocyclic Scaffolds Derived from this compound Precursors

The adjacent hydroxyl groups of the catechol core provide a reactive platform for constructing new heterocyclic rings, leading to novel halogenated scaffolds with unique chemical and electronic properties. nih.gov

One of the most direct cyclization strategies for a 1,2-diol is the formation of a five or six-membered heterocyclic ring bridging the two oxygen atoms. Reaction of this compound with phosgene (B1210022) or its equivalents can yield a cyclic carbonate, while reaction with thionyl chloride can produce a cyclic sulfite.

A particularly powerful method is the synthesis of dibenzodioxin-type structures. Condensation of the diol with a suitable dielectrophile can form a new six-membered ring. For example, an iodine-promoted double cyclization can be an efficient route to create fused heterocyclic systems. rsc.org These reactions transform the planar diol into a more rigid, three-dimensional heterocyclic core, while preserving the reactive C-I bonds for subsequent functionalization. Gold-catalyzed cycloisomerization is another modern technique used for forming oxygenated heterocycles from diols. d-nb.info

The two iodine atoms exert a strong influence on the reactivity of these new scaffolds. nih.gov Their electron-withdrawing inductive effect can make the aromatic ring more electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. More importantly, they serve as versatile synthetic handles for post-cyclization modifications. The C-I bonds can be readily converted into other functional groups or used in cross-coupling reactions to append additional substituents, allowing for the fine-tuning of the scaffold's properties.

Furthermore, the presence of heavy iodine atoms can impart interesting photophysical properties due to the "heavy-atom effect," which can promote intersystem crossing from singlet to triplet excited states. This makes such scaffolds potentially useful in applications like photodynamic therapy or as components in phosphorescent organic light-emitting diodes (OLEDs).

Table 3: Structure-Reactivity Insights for Derived Heterocycles

| Structural Feature | Influence on Reactivity/Properties | Potential Application |

|---|---|---|

| Fused Heterocyclic Ring | Alters molecular geometry, rigidity, and electron density. | Core for functional materials, medicinal chemistry scaffolds. |

| Two Iodine Atoms | Provide sites for post-functionalization via cross-coupling. | Synthesis of complex molecular architectures. |

| Heavy-Atom Effect | Enhances spin-orbit coupling, influencing photophysical properties. | Phosphorescent emitters, photosensitizers. |

| Electron-Deficient Core | May increase electron affinity. | n-type organic semiconductor materials. |

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks Formed by 3,6-Diiodobenzene-1,2-diol

The 1,2-diol arrangement on the benzene (B151609) ring, known as a catechol moiety, facilitates the formation of an intramolecular hydrogen bond. In catechol and its derivatives, the two adjacent hydroxyl groups can interchangeably serve as a hydrogen bond donor and acceptor. nih.govmdpi.com This results in a dynamic equilibrium where one hydroxyl group's hydrogen atom forms a non-covalent bond with the oxygen atom of the neighboring hydroxyl group.

This intramolecular interaction leads to distinct characteristics for the two hydroxyl groups: one is considered "free," while the other is engaged in the internal hydrogen bond. nih.gov A significant consequence of this internal hydrogen bond is the weakening of the O-H covalent bond of the "free" hydroxyl group. nih.gov This reduction in bond dissociation enthalpy enhances the hydrogen-atom-donating ability of the free OH group, making it more reactive in certain chemical processes compared to simple phenols. nih.gov Spectroscopic studies, such as infrared (IR) spectroscopy, on catechols typically show two distinct O-H stretching bands, corresponding to the free and the intramolecularly bonded hydroxyl groups. nih.gov The dynamics of this intramolecular hydrogen bond, including the tunneling effect between the two equivalent structures, can be investigated using high-resolution spectroscopic techniques. nih.govmdpi.com

Beyond the internal hydrogen bond, the hydroxyl groups of this compound are capable of forming robust intermolecular hydrogen bonds, which are fundamental to creating self-assembled supramolecular structures. mdpi.com The "free" hydroxyl group, while donating its proton intramolecularly, can still act as a hydrogen bond acceptor from a neighboring molecule. Concurrently, the hydroxyl group involved in the intramolecular bond can act as a donor in intermolecular interactions.

Halogen Bonding Interactions in Diiodobenzene Systems

Halogen bonding is a highly directional, non-covalent interaction that has gained prominence in crystal engineering and supramolecular chemistry. rsc.orgnih.gov Its theoretical basis lies in the concept of the "σ-hole". nih.govacs.org A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom, directly opposite to the covalent bond it forms with another atom (in this case, the C–I bond). rsc.orgnih.gov

This positive potential arises because the electron density around the halogen atom is not uniform (anisotropic). nih.govnih.gov The electron density is pulled towards the more electronegative carbon atom and laterally around the halogen, leaving an electron-deficient, and therefore positive, region along the extension of the C–I bond axis. nih.gov This region of positive potential can interact attractively with a negative site, such as the lone pair of a Lewis base or an anion, to form a halogen bond. rsc.org The interaction is typically denoted as C–I···X, where X is the halogen bond acceptor. The strength of the halogen bond correlates with the polarizability of the halogen atom (I > Br > Cl) and the magnitude of the positive potential of the σ-hole. rsc.org

Table 1: Key Characteristics of σ-Holes and Halogen Bonds

| Feature | Description | Reference |

|---|---|---|

| Origin | Anisotropic distribution of electron density on a covalently bonded halogen atom. | nih.govnih.gov |

| Location | On the halogen atom, along the extension of the R-X covalent bond axis. | rsc.org |

| Nature | A region of positive electrostatic potential. | nih.govacs.org |

| Interaction | Electrostatic attraction between the positive σ-hole (Lewis acid) and a negative site (Lewis base). | rsc.org |

| Directionality | Highly directional, with interaction angles (∠R–X···Y) typically approaching 180°. | nih.govnih.gov |

| Strength | Increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the R group. | rsc.org |

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize new solid-state materials with desired properties. ias.ac.in The directionality and reliability of the halogen bond, particularly the C–I···X interaction, make it a powerful tool for the controlled assembly of molecules in the solid state. nih.gov By selecting appropriate halogen bond donors (like diiodobenzene derivatives) and acceptors, it is possible to program the formation of specific supramolecular architectures. figshare.com

Diiodobenzenes are excellent building blocks in this context as they can form linear, zigzag, or layered structures depending on the choice and geometry of the halogen bond acceptor. Acceptors can range from nitrogen atoms in heterocycles (e.g., pyridines), oxygen atoms in carbonyls or oxides, to the π-electron systems of aromatic rings. figshare.comoup.com The predictable nature of these interactions has been exploited to construct a variety of multicomponent crystals (co-crystals) with tailored structures and functionalities, such as tunable fluorescence or non-linear optical properties. nih.gov

Table 2: Examples of Supramolecular Assembly via C-I···X Halogen Bonds

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Resulting Architecture | Reference |

|---|---|---|---|---|

| 1,4-Diiodobenzene | 4,4'-Bipyridine | C–I···N | 1D linear chains | figshare.com |

| 1,4-Diiodotetrafluorobenzene | Phenazine | C–I···N | Host-guest hexagonal channels | oup.com |

| 1,4-Diiodotetrafluorobenzene | Methyldiphenylphosphine oxide | C–I···O=P | Tetramolecular fragments | oup.com |

In molecules that possess both hydrogen bond and halogen bond donors, such as this compound, a fascinating interplay between these two non-covalent forces occurs. The final supramolecular structure is determined by the competition and cooperation between hydrogen bonding and halogen bonding. dntb.gov.uarsc.org

Competition: In some systems, one interaction may dominate over the other. The outcome often depends on the relative acidity/basicity of the donor and acceptor sites. For example, when a strong hydrogen bond acceptor is present, it may preferentially form a hydrogen bond, leaving the halogen bond donor to interact with a weaker acceptor site or not at all. oup.com

Cooperation: In other scenarios, both interactions can coexist and work in concert to stabilize the crystal lattice. For instance, a molecule might use its hydroxyl groups to form a hydrogen-bonded chain, while its iodine atoms form orthogonal halogen bonds to link these chains into a 2D or 3D network. rsc.org Co-crystallization of 4-iodotetrafluorophenol with 4,4'-bipyridine results in a linear polymer featuring both O–H···N hydrogen bonds and C–I···N halogen bonds. rsc.org

The balance between these interactions can be subtly tuned by changing the solvent, temperature, or the steric and electronic properties of the co-formers, providing a sophisticated method for controlling solid-state assembly. oup.comacs.org

Table 3: Interplay Between Hydrogen (HB) and Halogen (XB) Bonds

| System | Interacting Molecules | Dominant/Coexisting Bonds | Outcome | Reference |

|---|---|---|---|---|

| Competition | 1,4-DITFB & PPyNO | C–I···O halogen bonds dominate over potential C–H···O hydrogen bonds. | Formation of specific stoichiometric co-crystals. | oup.com |

| Cooperation | 4-Iodotetrafluorophenol & 4,4'-Bipyridine | Both O–H···N (HB) and C–I···N (XB) are present. | Formation of a linear polymer. | rsc.org |

| Competition | (ABP)₂ & 1,4-DITFB | Amino and carbonyl groups form hydrogen bonds, leaving the π-system as a weak XB acceptor. | Hydrogen bonding dictates primary interactions. | nih.gov |

Directed Self-Assembly Processes and Molecular Recognition

The principles of directed self-assembly and molecular recognition are foundational to the construction of complex supramolecular architectures. These processes rely on the specific and predictable non-covalent interactions between molecular components to form larger, well-defined structures. The catechol moiety of this compound, with its two adjacent hydroxyl groups, presents a potent coordination site for metal ions, earmarking it as a candidate for the construction of metallosupramolecular assemblies. Furthermore, the iodine substituents offer the potential for halogen bonding, a directional interaction that can be exploited to guide the formation of extended networks and to participate in molecular recognition events.

Assembly of Metal-Organic Rectangles and Other Discrete Supramolecular Ensembles Using this compound as a Corenih.gov

The catechol unit of this compound provides a bidentate coordination site that is well-suited for the formation of metal-ligand bonds. This characteristic allows it to act as a building block in the construction of discrete supramolecular structures such as metal-organic rectangles. In a typical self-assembly process, the diol would be combined with a metal precursor and a complementary organic linker to form a closed, rectangular architecture. The diol would likely serve as a corner piece in such a construction, with its hydroxyl groups coordinating to the metal centers.

While the specific assembly of metal-organic rectangles using this compound has not been extensively documented in the literature, the principles of their formation are well-established. The final structure of the resulting ensemble is dictated by the coordination geometry of the metal ion and the angles of the organic linkers. The presence of the iodine atoms on the benzene ring could introduce additional layers of control over the self-assembly process through halogen bonding, potentially leading to the formation of higher-order structures.

A hypothetical assembly of a metal-organic rectangle could involve the reaction of this compound with a square-planar metal complex, such as a platinum(II) or palladium(II) species, and a linear ditopic ligand. The resulting structure would be a rectangle with the diol units at the corners and the linear ligands forming the sides. The dimensions and properties of such a rectangle could be tuned by varying the length of the linear ligand and the nature of the metal center.

Table 1: Hypothetical Components for a Metal-Organic Rectangle

| Component | Role | Potential Example |

| This compound | Corner Piece | - |

| Metal Precursor | Corner Piece | Palladium(II) chloride |

| Linear Ligand | Side Piece | 4,4'-Bipyridine |

Investigation of Host-Guest Chemistry in Supramolecular Systems

The cavity of a supramolecular host molecule can be designed to recognize and bind specific guest molecules through a variety of non-covalent interactions. While there is a lack of specific research on the host-guest chemistry of systems derived from this compound, its structural features suggest its potential as a component in the design of host molecules. The catechol unit can be incorporated into larger macrocyclic or cage-like structures, creating a preorganized cavity for guest binding.

For instance, a macrocycle containing the this compound unit could be synthesized. The cavity of this macrocycle could then be studied for its ability to encapsulate various guest molecules. The binding affinities could be determined using techniques such as NMR titration or isothermal titration calorimetry. The role of the iodine atoms in guest binding could be probed by comparing the binding affinities of the iodinated host with a non-iodinated analogue.

Table 2: Potential Non-Covalent Interactions in Host-Guest Systems with this compound

| Interaction Type | Potential Role of this compound |

| Halogen Bonding | Iodine atoms act as halogen bond donors to an electron-rich guest. |

| Hydrogen Bonding | Hydroxyl groups can act as hydrogen bond donors or acceptors. |

| π-π Stacking | The aromatic ring can interact with other aromatic systems. |

| van der Waals Forces | General electrostatic interactions contributing to binding. |

Coordination Chemistry of 3,6 Diiodobenzene 1,2 Diol Derivatives

Ligand Design and Metal Complexation Strategies

The design of ligands is fundamental to controlling the structure, reactivity, and properties of the resulting metal complexes. In the case of 3,6-diiodobenzene-1,2-diol, the ligand framework presents multiple potential donor sites, allowing for diverse and sophisticated complexation strategies.

The primary and most dominant chelation mode of this compound involves the two adjacent hydroxyl groups. Upon deprotonation, the resulting catecholate forms a stable five-membered chelate ring with a metal center through the two oxygen atoms (an O,O'-bidentate mode). nih.govrsc.org This classic coordination behavior is characteristic of catechol-type ligands and is responsible for the formation of highly stable complexes with a wide range of metal ions. nih.gov

The role of the iodine atoms as donor sites is more nuanced. While direct, formal coordination of an aryl iodide to a metal center is not typical, the iodine atoms can participate in weaker, secondary interactions. One significant possibility is the formation of a halogen bond, a non-covalent interaction where the electropositive region on the iodine atom interacts with a Lewis base, such as another ligand or a solvent molecule. smu.educhemrxiv.orgdntb.gov.ua In some contexts, iodine can act as a "Janus-faced" ligand, capable of behaving as both a Lewis acid (acceptor) and a Lewis base (donor). roaldhoffmann.comacs.orgnih.gov Theoretical and experimental studies on other systems have shown that interactions between a metal center and a halogen can range from weak halogen bonding to stronger, more covalent metal-halide bonding. smu.edu In the solid state, these I⋯O or I⋯Metal interactions can be crucial in directing the formation of supramolecular structures, such as dimers or extended polymers. rsc.org

The synthesis of metal complexes with this compound-derived ligands generally follows established protocols for metal-catecholate chemistry. A common method involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates) with the diol ligand in a suitable solvent. The reaction is typically carried out in the presence of a base (such as triethylamine, sodium hydroxide, or an alkoxide) to facilitate the deprotonation of the hydroxyl groups, which is necessary for coordination.

A generalized synthetic scheme can be represented as: n L-H₂ + MClₓ → [M(L)ₙ]⁽ˣ⁻²ⁿ⁾⁺ + 2n HCl

The stoichiometry of the reaction (the metal-to-ligand ratio) can be controlled to favor the formation of different complex geometries, such as [M(L)₂] or [M(L)₃]. rsc.org The isolation and purification of the resulting complexes are often achieved by precipitation from the reaction mixture, followed by washing to remove unreacted starting materials and byproducts. Single crystals suitable for X-ray diffraction can be grown through techniques like slow evaporation of the solvent or vapor diffusion. orgsyn.org

Electronic and Structural Characterization of Coordination Compounds

A comprehensive understanding of the synthesized complexes requires detailed characterization using a combination of spectroscopic and crystallographic techniques. These methods provide critical insights into the nature of the metal-ligand bonding, the electronic structure, and the precise three-dimensional arrangement of atoms.

Spectroscopy is a powerful tool for probing the formation and properties of coordination compounds. cu.edu.eglibretexts.org The coordination of this compound to a metal center induces characteristic changes in various spectra.

Infrared (IR) Spectroscopy: Upon deprotonation and complexation, the broad O-H stretching vibration of the free ligand (typically found around 3200–3500 cm⁻¹) disappears. Concurrently, new absorption bands appear in the far-IR region (usually 400–600 cm⁻¹), which are attributed to the M-O stretching modes, providing direct evidence of coordination. cu.edu.eg

NMR Spectroscopy: In the ¹H NMR spectrum of a diamagnetic complex, the resonance corresponding to the acidic hydroxyl protons vanishes. The signals for the aromatic protons on the benzene (B151609) ring will experience a shift upon coordination, reflecting the change in the electronic environment. libretexts.org For paramagnetic complexes, NMR signals may be significantly broadened or shifted, providing information about the electronic structure and spin distribution. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The free diol ligand exhibits absorption bands in the UV region due to π→π* electronic transitions within the aromatic ring. Upon complexation, new absorption bands often appear in the visible region of the spectrum. These bands are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. nih.gov These LMCT bands are responsible for the often intense coloration of metal-catecholate complexes. nih.gov

| Spectroscopic Technique | Signature in Free Ligand (this compound) | Expected Signature in Metal Complex |

| FT-IR | Broad ν(O-H) band ~3200-3500 cm⁻¹ | Disappearance of ν(O-H) band; Appearance of new ν(M-O) bands ~400-600 cm⁻¹ |

| ¹H NMR | Signal for -OH protons present | Disappearance of -OH proton signal; Shift in aromatic proton signals |

| UV-Vis | π→π* transitions in the UV region | Appearance of new Ligand-to-Metal Charge Transfer (LMCT) bands, often in the visible region |

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination compound. tandfonline.comchemijournal.com This technique provides unambiguous information regarding bond lengths, bond angles, coordination number, the geometry around the metal center, and intermolecular interactions in the solid state. nih.gov

| Parameter | Description | Example Data for a Hypothetical [Fe(3,6-I₂-cat)₃]³⁻ Complex |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Coordination Geometry | The spatial arrangement of ligands around the metal center. | Distorted Octahedral |

| M-O Bond Lengths | The distance between the metal and coordinating oxygen atoms. | ~2.00 - 2.05 Å |

| O-M-O Angle (chelate) | The "bite angle" of the bidentate ligand. | ~80 - 85° |

| Intermolecular Contacts | Shortest distances between molecules in the crystal. | Potential I···O halogen bonds (~3.1 Å) |

Note: Example data is illustrative and based on values for similar tris(catecholato)ferrate(III) and haloanilate complexes. rsc.org

Catalytic and Material Applications of Metal-Diiodobenzene Complexes

The unique electronic and structural features imparted by the this compound ligand suggest that its metal complexes could be valuable in catalysis and materials science.

Metal complexes of catecholates are well-known for their ability to mimic the function of catechol oxidase enzymes. mdpi.com These enzymes catalyze the aerobic oxidation of catechols to their corresponding o-quinones. Accordingly, synthetic complexes of this compound with metals like copper or iron are expected to exhibit catalytic activity in similar oxidation reactions. rsc.orgrsc.org The strong electron-withdrawing nature of the two iodine atoms can significantly alter the redox potential of the ligand and the coordinated metal center, which in turn can modulate the catalytic efficiency and substrate scope of the complex. nih.govrsc.org

In the realm of materials science, the presence of heavy iodine atoms opens up possibilities for creating materials with unique properties. The potential for strong halogen bonding can be exploited as a tool in crystal engineering to guide the self-assembly of complexes into specific supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. rsc.org These ordered solid-state structures could lead to materials with interesting magnetic or conductive properties. Furthermore, the carbon-iodine bonds on the ligand periphery can serve as reactive sites for post-synthetic modification, allowing for the covalent linking of complexes into larger networks or their attachment to surfaces.

Exploration of Metal-Mediated Transformations

The iodine substituents on the this compound ligand are particularly amenable to a variety of metal-mediated transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of more complex molecular architectures.

The general mechanism for such cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The reactivity of the C-I bond in these processes is a key factor, often allowing for milder reaction conditions compared to analogous bromo or chloro derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the principles of well-established cross-coupling reactions involving aryl iodides can be applied to understand its potential transformations.

For instance, in a hypothetical Suzuki-Miyaura coupling, the this compound, acting as the electrophile, would react with an organoboron compound in the presence of a palladium catalyst and a base. The reaction would proceed through the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. The presence of two iodo groups offers the potential for sequential or double cross-coupling, leading to the formation of extended π-conjugated systems.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst | Product Type | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biphenyl derivative | Organic electronics |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne derivative | Luminescent materials |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand | Arylamine derivative | Pharmaceutical intermediates |

| Heck | Alkene | Pd(OAc)₂ | Stilbene derivative | Photoresponsive materials |

Integration into Functional Materials and Polymeric Systems

The bifunctional nature of this compound, with its diol and diiodo groups, makes it a promising building block for the synthesis of functional materials and polymers. The diol functionality can be utilized in condensation polymerization reactions to form polyesters, polyethers, or polycarbonates. The iodo groups can serve as reactive sites for post-polymerization modification or for the synthesis of metal-organic frameworks (MOFs).

The incorporation of heavy atoms like iodine into polymeric structures can impart unique properties such as high refractive index, increased density, and enhanced X-ray absorption. These characteristics are desirable in applications such as advanced optical materials and radiation shielding.

Furthermore, the catechol moiety (1,2-diol) is known to be an excellent chelating ligand for a variety of metal ions. This property can be exploited to create coordination polymers or MOFs. In such structures, the this compound would act as a linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. The presence of the iodo groups on the periphery of the linkers could then be used for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the material for specific applications like gas storage, catalysis, or sensing. While the synthesis of MOFs using halogenated linkers is an active area of research, specific examples utilizing this compound are not prominently reported.

Table 2: Potential Functional Materials and Polymers from this compound

| Material Type | Synthetic Route | Key Feature | Potential Application |

| Polyesters | Polycondensation with dicarboxylic acids | High iodine content | High refractive index lenses |

| Polyethers | Williamson ether synthesis with dihalides | Thermal stability | Flame retardant materials |

| Coordination Polymers | Reaction with metal salts | Metal-catechol coordination | Catalysis, sensors |

| Metal-Organic Frameworks | Solvothermal synthesis with metal clusters | Porosity and functionalizable iodo groups | Gas separation, iodine capture |

This table outlines potential applications and synthetic strategies based on the known reactivity of the functional groups present in this compound. Detailed experimental research on these specific systems is limited in the available literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the three-dimensional arrangement of atoms in a molecule and predicting its various properties.

The conformational landscape of 3,6-diiodobenzene-1,2-diol is primarily dictated by the orientation of the two hydroxyl (-OH) groups relative to the benzene (B151609) ring and to each other. Intramolecular hydrogen bonding between the adjacent hydroxyl groups is a key factor in stabilizing specific conformations. In catechols, this interaction typically leads to a planar arrangement where one hydroxyl group acts as a hydrogen bond donor and the other as an acceptor.

For iodine-substituted diols, steric hindrance from the bulky iodine atoms can influence the preferred conformation. Theoretical studies on related halogenated diol systems, such as iodobenzothiophene diols, have shown that the interplay between hydrogen bonding and halogen bonding can dictate the supramolecular assembly in the solid state. nih.gov While specific conformational analysis data for this compound is not extensively documented in the cited literature, the principles from studies on similar molecules, like cyclohexane-1,2-diol derivatives, suggest that both diequatorial and diaxial conformations of substituents are considered, with the equilibrium between them being influenced by solvent polarity and intramolecular interactions. researchgate.net For this compound, the planarity of the benzene ring restricts conformational freedom to the rotation of the O-H bonds. The most stable conformer would likely feature an intramolecular hydrogen bond, with potential minor distortions due to steric repulsion from the adjacent iodine atoms.

DFT methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of complex organic molecules. nih.gov For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts. The electron-withdrawing nature of the iodine and oxygen atoms would significantly influence the chemical shifts of the aromatic protons and carbons. Machine learning approaches, combining DFT-calculated data with experimental spectra, are also emerging as powerful tools for functional group identification and structure prediction. nih.govopenreview.net

Electronic properties, which are crucial for understanding a molecule's reactivity, can also be computed. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. For aromatic diols, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π* orbital. The presence of iodine atoms can lower the energy of these orbitals.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a vital tool for investigating the pathways of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

For a molecule like this compound, several reaction types could be computationally investigated. One prominent example is electrophilic aromatic substitution. nih.govxmu.edu.cn DFT calculations can be used to model the reaction pathway, identifying the structures of intermediates and transition states. By calculating the energies of these species, a reaction energy profile can be constructed, which helps in understanding the feasibility and kinetics of the reaction. For instance, the iodination or nitration of the aromatic ring at the remaining unsubstituted positions could be modeled to determine the most likely reaction pathway.

A key aspect of studying reaction mechanisms is understanding regioselectivity—why a reaction occurs at one position over another. Computational methods can provide detailed insights into the factors governing this selectivity. For electrophilic substitution on this compound, the directing effects of the hydroxyl and iodo substituents would be in competition. The hydroxyl groups are strongly activating and ortho-, para-directing, while iodine is deactivating but also ortho-, para-directing.

Theoretical calculations can quantify the activation energies (reaction barriers) for substitution at different positions on the ring. rsc.org The position with the lowest activation energy will correspond to the major product. This is often rationalized by examining the stability of the sigma complex (Wheland intermediate) formed during the reaction.

Theoretical Analysis of Non-covalent Interactions

Non-covalent interactions play a crucial role in determining the structure and properties of molecules in the condensed phase and in biological systems. For this compound, both hydrogen bonding and halogen bonding are significant.

The anisotropic distribution of electron density on a covalently bonded halogen atom gives rise to a region of positive electrostatic potential, known as a "sigma-hole," along the axis of the covalent bond. wiley-vch.de This positive region can interact favorably with a nucleophile, leading to a halogen bond. In this compound, the iodine atoms can act as halogen bond donors.

Computational studies have extensively investigated the nature of halogen bonding, revealing that it is a strong, directional interaction. unimi.it The strength of a halogen bond can be enhanced by the presence of a nearby hydrogen bond, a phenomenon known as "hydrogen bond-enhanced halogen bonding". mdpi.com In the case of this compound, the interplay between the intramolecular hydrogen bond of the diol and the potential for intermolecular halogen bonding would be a key feature in its supramolecular chemistry. Theoretical calculations can quantify the strength of these interactions and visualize the electron density distribution to better understand their nature. unimi.it

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Significance |

|---|---|---|---|---|

| Intramolecular Hydrogen Bond | -OH | -OH | 3 - 7 | Stabilizes planar conformation. |

| Intermolecular Hydrogen Bond | -OH | -OH (of another molecule) | 3 - 10 | Leads to formation of dimers or polymers in the solid state. |

| Halogen Bond | C-I | Lewis Base (e.g., O, N, π-system) | 1 - 10 | Directs crystal packing and molecular recognition. |

| π-π Stacking | Benzene Ring | Benzene Ring | 1 - 5 | Contributes to crystal lattice stability. |

Note: The energy values are typical ranges and can vary depending on the specific molecular environment.

Ab Initio and Density Functional Theory (DFT) Studies of Halogen Bonding Energies and Geometries

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for investigating non-covalent interactions like halogen bonds. researchgate.net These studies provide deep insights into the electronic origins, energetic stability, and precise geometric arrangement of such interactions.

The primary non-covalent interaction involving the iodine atoms in this compound is the halogen bond (XB). This interaction occurs between an electrophilic region on the halogen atom, known as a σ-hole, and a nucleophilic region on an adjacent molecule. researchgate.net The strength and directionality of this bond are highly dependent on the electronic environment. For iodine, the σ-hole is particularly pronounced, making it a strong halogen bond donor. The strength of halogen bonding generally follows the trend I > Br > Cl > F. researchgate.net

DFT calculations are widely employed to determine the interaction energies and optimized geometries of halogen-bonded complexes. For instance, studies on iodo-substituted aromatic compounds interacting with Lewis bases (e.g., carbonyls, π-systems) reveal significant interaction energies. Calculations for a 3-iodobenzothiophene diol derivative showed a strong I···O halogen bond with an interaction energy of 8.50 kcal mol⁻¹. This provides a reasonable estimate for the type of interaction energy that could be expected for this compound when interacting with an oxygen-based halogen bond acceptor.

The geometry of the halogen bond is a key focus of these theoretical studies. The interaction is highly directional, with the C–I···Acceptor angle typically approaching linearity (180°). researchgate.net This strong directionality is a direct consequence of the σ-hole's location along the axis of the C–I covalent bond. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are also used to calculate interaction energies, often providing benchmark values for DFT results.

The following table summarizes representative halogen bond interaction energies and geometric parameters calculated for analogous iodo-aromatic compounds using DFT and ab initio methods. These values illustrate the typical energetic and geometric scope for halogen bonds involving iodine.

| Interacting System | Computational Method | Interaction Type | Calculated Interaction Energy (kcal mol⁻¹) | Key Geometric Parameter (Distance Å or Angle °) | Reference |

|---|---|---|---|---|---|

| 3-Iodobenzothiophene diol derivative with Carbonyl | DFT | I···O | -8.50 | Not Specified | |

| anti-Bromobenzothiophene derivative with Phenyl ring | DFT | Br···π | -7.53 | 3.427 Å | |

| Heteronuclear Halogens with Benzene (Range) | DFT (wB97XD) | X···π | -6.64 to -8.89 | ~90° (angle to plane) | |

| Pentafluoro-iodobenzene with Pyridine | MP2/cc-pVTZ | I···N | Data derived from potential energy curves | Not Specified |

Simulation of Supramolecular Self-Assembly Processes and Intermolecular Forces

The self-assembly of this compound into ordered supramolecular structures is driven by a combination of intermolecular forces. While halogen bonding provides strong directional control, the 1,2-diol (catechol) moiety introduces the capacity for strong hydrogen bonding. The interplay between these distinct, directional interactions, along with weaker forces like van der Waals interactions, governs the final crystal packing or aggregated structure.

Computational simulations, particularly molecular dynamics (MD), are instrumental in modeling these self-assembly processes. By simulating the dynamic behavior of many molecules over time, these methods can predict how individual units aggregate into larger, thermodynamically stable structures. Coarse-grained (CG) models can simplify the system to study larger-scale assembly phenomena and longer timescales, which are often inaccessible with full all-atom simulations.

For this compound, the key intermolecular forces at play would be:

Halogen Bonding (C–I···A): The two iodine atoms can form strong, linear halogen bonds with suitable acceptors (e.g., the oxygen atoms of the diol group on a neighboring molecule, or solvent molecules). This is a primary driving force for creating defined directional assemblies.

Hydrogen Bonding (O–H···O): The adjacent hydroxyl groups are potent hydrogen bond donors and acceptors. They can form intricate networks of intramolecular and intermolecular hydrogen bonds, significantly contributing to the stability and structure of the resulting assembly.

Simulations would aim to understand the competition and cooperativity between these forces. For example, a simulation could reveal whether the system favors a planar, sheet-like structure dominated by a combination of hydrogen and halogen bonding, or a more complex three-dimensional network. These theoretical approaches are vital for the rational design of new materials, as they can predict how modifications to the molecular structure would influence the resulting supramolecular architecture.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Methodologies

The synthesis of iodinated organic compounds has traditionally relied on methods that can be environmentally taxing, often involving stoichiometric amounts of molecular iodine and strong oxidants. A primary future objective is the development of greener synthetic routes to 3,6-diiodobenzene-1,2-diol and its derivatives.

Future research will likely focus on:

Catalytic Iodination: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. researchgate.net Research into catalytic methods using iodide salts (e.g., KI or NaI) in combination with environmentally benign oxidants, such as hydrogen peroxide (H₂O₂), represents a promising direction. mdpi.com These methods reduce waste and avoid the use of hazardous reagents. uef.fi

Atom-Efficient Oxidants: The use of clean and atom-efficient oxidants is crucial for enhancing the green profile of iodination processes. mdpi.com

Greener Solvents and Conditions: Emphasis will be placed on utilizing water, ionic liquids, or bio-based solvents, and exploring solvent-free reaction conditions to minimize the environmental impact. mdpi.commdpi.com

Emerging Technologies: The application of flow chemistry and photocatalysis could offer significant advantages, including improved reaction control, enhanced safety, and reduced energy consumption. mdpi.comacs.org Photocatalytic methods, in particular, can enable reactions under mild conditions, often without the need for external catalysts. acs.org

A comparative table of potential synthetic approaches is outlined below.

| Methodology | Traditional Approach | Green/Sustainable Future Approach | Key Advantages of Green Approach |

| Iodine Source | Molecular Iodine (I₂) | Catalytic Iodide (e.g., KI, NaI) | Reduced iodine consumption, lower cost. |

| Oxidant | Strong oxidants (e.g., HNO₃) | Benign oxidants (e.g., H₂O₂) | Environmentally friendly byproducts (water). mdpi.com |

| Solvent | Halogenated solvents (e.g., CCl₄) | Water, bio-solvents, or solvent-free | Reduced toxicity and environmental persistence. mdpi.com |

| Conditions | High temperatures, batch processing | Mild conditions, flow chemistry | Improved safety, scalability, and efficiency. acs.org |

Expanding the Scope of Reactivity and Catalytic Utility

The dual functionality of this compound—the reactive C-I bonds and the chelating diol group—opens up extensive opportunities for its use as a versatile scaffold in organic synthesis and catalysis.

Future explorations in this area include:

Advanced Cross-Coupling Reactions: The two iodine atoms serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. youtube.comrsc.org Future work will likely focus on the selective and sequential functionalization of the two C-I bonds to construct complex, unsymmetrical molecules. Hypervalent iodine reagents are often used in these transformations as powerful oxidizing agents. nih.gov

Precursor to Novel Catalysts: The 1,2-diol moiety can act as a bidentate ligand, binding to a wide range of metal centers. By functionalizing the iodine positions through cross-coupling, a new family of sophisticated ligands can be designed. These ligands could find applications in asymmetric catalysis, where the steric and electronic properties can be finely tuned to achieve high enantioselectivity.

Development of Hypervalent Iodine Reagents: Iodinated aromatic compounds are precursors to hypervalent iodine(III) and iodine(V) reagents, which are valuable, non-toxic, and environmentally benign oxidants in organic synthesis. nih.govnih.gov The catechol group in this compound could modulate the reactivity and solubility of the resulting hypervalent iodine species, leading to new reagents with unique synthetic applications.

Rational Design of Novel Functional Materials Through Supramolecular Engineering

The ability of this compound to participate in multiple, highly directional non-covalent interactions makes it an exceptional building block for supramolecular chemistry and crystal engineering. mdpi.comnih.gov The rational design of new materials hinges on controlling these interactions.

Key research directions include:

Halogen Bonding: The iodine atoms on the benzene (B151609) ring possess a region of positive electrostatic potential known as a "σ-hole," which allows them to act as potent halogen bond donors. nih.govunimi.it This highly directional interaction can be exploited to construct complex supramolecular architectures. nih.govnih.gov

Hydrogen Bonding: The two hydroxyl groups are excellent hydrogen bond donors and acceptors, providing another vector for programmed self-assembly.

Orthogonal Assembly: The combination of halogen and hydrogen bonding allows for the design of intricate multi-dimensional networks. By selecting appropriate partner molecules (acceptors), it is possible to create co-crystals, liquid crystals, gels, and porous organic frameworks with tailored properties for applications in gas storage, separation, or sensing. Intermolecular interactions are fundamental to supramolecular assembly and the resulting properties of materials. nih.gov

| Interaction Type | Donor Site | Acceptor Site | Bond Strength | Directionality | Potential Application |

| Halogen Bond | Iodine (σ-hole) | Lewis bases (e.g., N, O, S atoms) | Strong (5–40 kcal/mol) | Highly Linear (C-I···A ≈ 180°) | Crystal engineering, anion recognition. unimi.itnih.gov |

| Hydrogen Bond | Hydroxyl (O-H) | Lewis bases (e.g., N, O, carboxylates) | Moderate (4–15 kcal/mol) | Directional | Polymer assembly, drug-receptor binding. |

| π-π Stacking | Benzene Ring Face | Another aromatic ring | Weak (1–5 kcal/mol) | Co-facial or offset | Organic electronics, charge transport. |

Deeper Computational Exploration of Structure-Function Relationships and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules like this compound. unimi.it Deeper computational studies can accelerate the discovery of new applications by providing insights that are difficult to obtain experimentally.

Future computational efforts will be directed towards:

Predictive Modeling of Supramolecular Assemblies: Using high-level DFT calculations to accurately predict the strength and geometry of halogen and hydrogen bonds. nih.gov This allows for the in-silico screening of potential co-crystal formers, guiding experimental efforts in the rational design of functional materials. nih.gov

Elucidation of Reaction Mechanisms: Modeling the transition states and reaction pathways for the cross-coupling reactions and catalytic cycles involving this molecule. This can help in optimizing reaction conditions and designing more efficient catalysts.

Simulation of Material Properties: Employing periodic boundary condition calculations and molecular dynamics to predict the bulk properties of materials constructed from this building block, such as electronic band structure, mechanical stability, and porosity. mdpi.com

Structure-Function Relationship: Correlating calculated molecular properties (e.g., electrostatic potential, frontier molecular orbitals) with observed reactivity and function to build robust predictive models for designing next-generation catalysts and materials. ceur-ws.org

| Computational Method | Target Property/Application | Predicted Information |

| Density Functional Theory (DFT) | Non-covalent Interactions | Bond energies, geometries, electrostatic potential maps (σ-hole). nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Photophysical Properties | UV-Vis absorption spectra, electronic transitions. acs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Chemical Bonds | Bond paths, electron density analysis, interaction characterization. mdpi.com |

| Molecular Dynamics (MD) | Bulk Material Behavior | Conformational dynamics, diffusion, thermodynamic properties. |

Q & A

Q. How can this compound be integrated into disease models (e.g., urolithiasis or neurodegeneration)?

- Methodology : Adapt ethane-1,2-diol-induced CaOx nephrotoxicity protocols by substituting with the iodinated analog. For neurostudies, analyze dopamine-diol adducts (e.g., 4-(2-aminoethyl)benzene-1,2-diol derivatives) via LC-MS, referencing HOCl-dopamine reaction products .

Data Contradictions & Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.